

Introduction: A Uniquely Positioned Tool for Complex Synthesis

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Compound of Interest

Compound Name: **Methyl 2-bromo-6-iodobenzoate**

Cat. No.: **B2504913**

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Methyl 2-bromo-6-iodobenzoate is a di-halogenated aromatic ester that has emerged as an exceptionally valuable building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its strategic arrangement of a bromine and an iodine atom ortho to a methyl ester group on a benzene ring provides a platform for highly selective and sequential chemical transformations. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for programmed, step-wise construction of highly substituted and complex molecular architectures.[1][2] This guide offers an in-depth exploration of its chemical properties, reactivity, and proven applications, providing scientists with the foundational knowledge to effectively leverage this versatile reagent.

Physicochemical and Spectroscopic Profile

Methyl 2-bromo-6-iodobenzoate is typically a solid at room temperature.[3] Its identity and purity are confirmed through a combination of physical and spectroscopic methods.

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
CAS Number	1261840-81-6	[3] [4] [5]
Molecular Formula	C ₈ H ₆ BrIO ₂	[4]
Molecular Weight	340.94 g/mol	[4]
Physical Form	Solid	[3]
Purity	Typically ≥95-97%	[3] [4] [5]
Storage	Room temperature, protect from light, keep sealed in a dry place.	[3] [4] [6]
SMILES	O=C(OC)C1=C(I)C=CC=C1Br	[4]
InChI Key	FYAVLNMQBCJMLV-UHFFFAOYSA-N	[3]

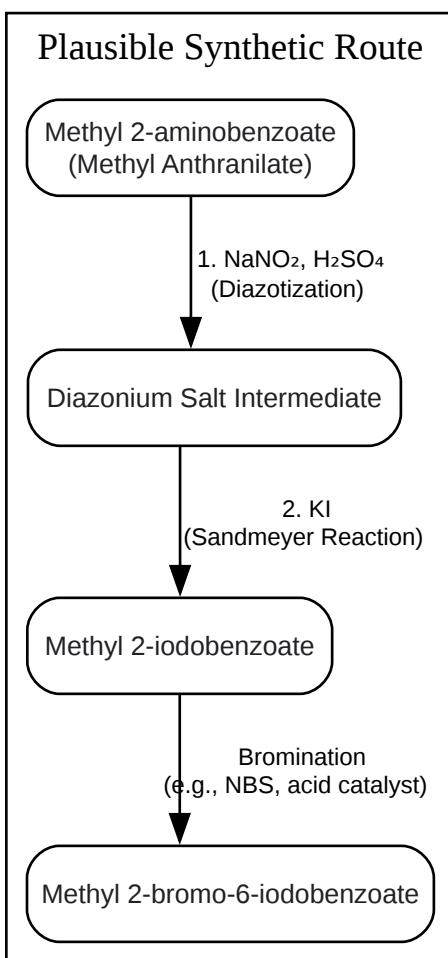
Spectroscopic Characterization

While specific spectra are batch-dependent, the structure of **Methyl 2-bromo-6-iodobenzoate** gives rise to a predictable spectroscopic signature crucial for its identification:

- ¹H NMR: The spectrum will exhibit characteristic signals in the aromatic region corresponding to the three protons on the phenyl ring, along with a singlet in the aliphatic region (~3.9 ppm) for the methyl ester protons.
- ¹³C NMR: Will show eight distinct carbon signals, including the carbonyl carbon of the ester group (~165-170 ppm) and the carbons attached to the halogens.
- Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is invaluable for confirming the compound's composition.
- Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester functional group will be prominent, typically in the range of 1720-1740 cm⁻¹.

Synthesis Pathways

While commercially available, understanding the synthesis of **Methyl 2-bromo-6-iodobenzoate** provides insight into potential impurities and starting material considerations. A common laboratory-scale synthesis involves the esterification of the corresponding 2-bromo-6-iodobenzoic acid. This acid precursor can be prepared from commercially available starting materials such as methyl anthranilate through a Sandmeyer-type reaction, which involves diazotization followed by substitution.[7]

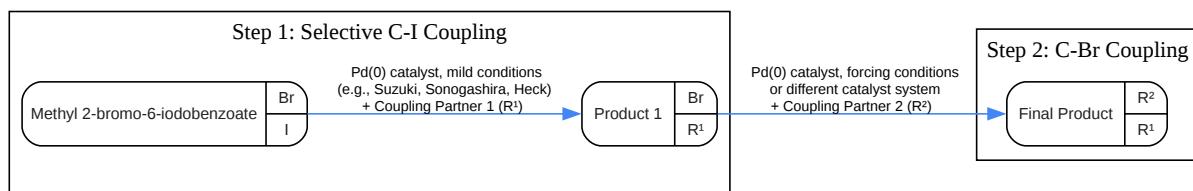


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Caption: A plausible synthetic pathway to **Methyl 2-bromo-6-iodobenzoate**.

The Core of Reactivity: Orthogonal Cross-Coupling

The primary synthetic utility of **Methyl 2-bromo-6-iodobenzoate** lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond.^{[2][8]} This is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.^[8] This reactivity difference enables chemists to perform sequential, or "orthogonal," couplings, first functionalizing the iodo-position while leaving the bromo-position intact for a subsequent, distinct transformation.^{[1][9]}



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Caption: The principle of sequential cross-coupling using **Methyl 2-bromo-6-iodobenzoate**.

Sonogashira Coupling: Building C(sp²)-C(sp) Bonds

The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl halides.^{[10][11]} With **Methyl 2-bromo-6-iodobenzoate**, this reaction proceeds with high selectivity at the C-I position, often under remarkably mild, copper-free conditions and even at room temperature.^[12] This transformation is fundamental for creating acetylene-linked diaryl compounds, which have applications as HIF-1 inhibitors and in the synthesis of conjugated materials.^{[5][13]}

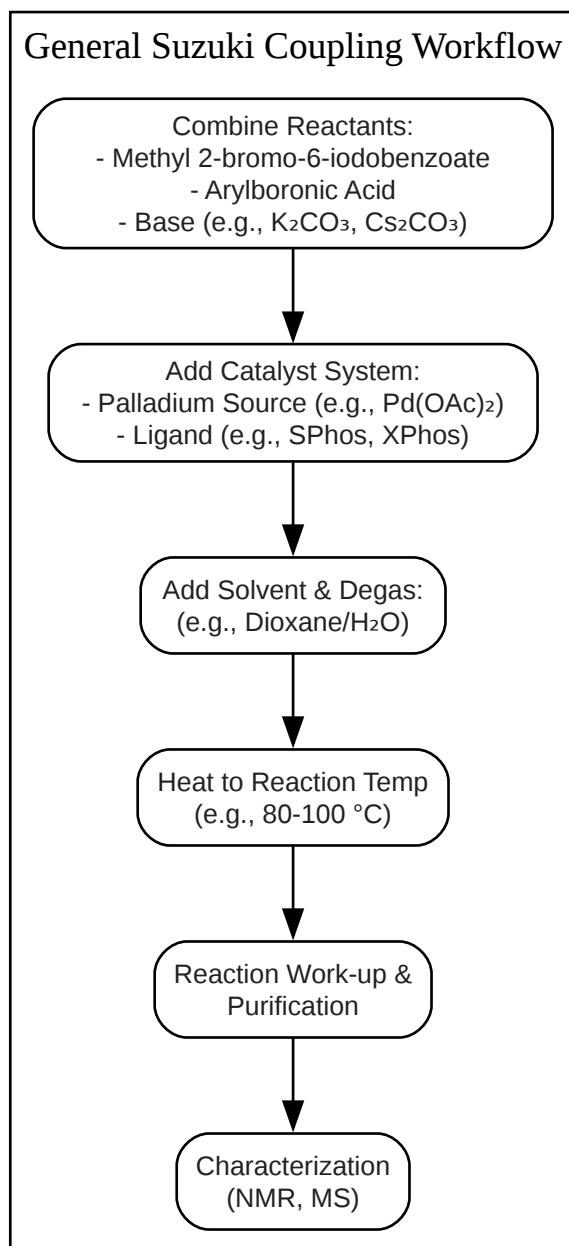
Exemplary Protocol: Selective Sonogashira Coupling

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **Methyl 2-bromo-6-iodobenzoate** (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%, if not using a copper-free protocol).

- Solvent and Reagents: Add a suitable solvent (e.g., THF, DMF, or DMSO) followed by the terminal alkyne (1.1-1.5 equiv) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).[10]
- Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-5 hours.[8]
- Work-up and Purification: Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the residue using column chromatography on silica gel to isolate the mono-alkynylated product.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C-C bonds between aryl halides and organoboron compounds (boronic acids or esters).[14][15] The reaction's high functional group tolerance makes it indispensable in drug discovery.[14][16][17] Again, the C-I bond of **Methyl 2-bromo-6-iodobenzoate** reacts preferentially, allowing for the synthesis of 2-bromo-6-arylbenzoates, which are key intermediates for complex biaryls and heterocyclic systems.[18]



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Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Selective Suzuki-Miyaura Coupling

- Reaction Setup: In a reaction vessel, combine **Methyl 2-bromo-6-iodobenzoate** (1.0 equiv), the desired arylboronic acid or ester (1.2-2.0 equiv), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).[14]

- Catalyst Addition: Add the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, PPh_3 , 4-10 mol%).[14]
- Solvent and Degassing: Add an anhydrous solvent system (e.g., a mixture of dioxane and water) and thoroughly degas the mixture by bubbling with an inert gas for 15-20 minutes.[14]
- Reaction Execution: Heat the mixture under an inert atmosphere to the required temperature (typically 80-110 °C) until the starting material is consumed.
- Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na_2SO_4), and concentrate. Purify the crude product by flash column chromatography.

Heck Reaction: C-C Coupling with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted olefins.[19][20] This reaction is highly effective for the C-I bond of **Methyl 2-bromo-6-iodobenzoate**, enabling the synthesis of cinnamate derivatives while preserving the bromine for further functionalization. The reaction generally requires a palladium catalyst and a base to neutralize the hydrogen halide formed during the catalytic cycle.[21][22]

Safety and Handling

Methyl 2-bromo-6-iodobenzoate is an irritant and should be handled with appropriate personal protective equipment (PPE).

- GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
- Signal Word: Warning or Danger.[3][23]
- Pictograms: GHS06 (Toxic), GHS07 (Exclamation mark).[3][23]
- Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors. [24][25] Wear protective gloves, clothing, and eye/face protection.[24] Wash hands thoroughly after handling.

- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[25]

Conclusion

Methyl 2-bromo-6-iodobenzoate is more than a simple chemical intermediate; it is a precision tool for synthetic chemists. Its well-defined and predictable differential reactivity in palladium-catalyzed cross-coupling reactions provides a logical and efficient pathway for the programmed synthesis of complex, multi-substituted aromatic compounds. This capability is critical for accelerating research in drug discovery, where the rapid generation of diverse molecular scaffolds is paramount, and in materials science for the construction of novel functional molecules. A thorough understanding of its properties and reactivity, as outlined in this guide, empowers researchers to fully exploit its synthetic potential.

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